molecular formula C7H9BrClNO B1378777 2-Bromo-4-methoxyaniline hydrochloride CAS No. 1774893-42-3

2-Bromo-4-methoxyaniline hydrochloride

Cat. No. B1378777
CAS RN: 1774893-42-3
M. Wt: 238.51 g/mol
InChI Key: BGQGCYSNWCTMLX-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyaniline hydrochloride is a chemical compound with the CAS Number: 1774893-42-3 . It has a molecular weight of 238.51 .


Molecular Structure Analysis

The linear formula of this compound is C7H9BrClNO . The InChI code is 1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Bromo-4-methoxyaniline hydrochloride has been utilized in various chemical syntheses and reactions, demonstrating its versatility as a chemical reagent. A notable application involves its synthesis in ionic liquid, showcasing a high yield and purity, which emphasizes the efficiency of using ionic liquids for organic syntheses (Ding Yu-fei, 2011). This method offers advantages such as simplicity, environmental friendliness, and the reusability of the ionic liquid. Furthermore, 2-Bromo-4-methoxyaniline serves as a precursor in the synthesis of heterocyclic compounds, including quinolin-6-ols, through Skraup-type synthesis using 2,2,3-Tribromopropanal, highlighting its role in generating intermediates for further chemical transformations (C. Lamberth et al., 2014).

Environmental and Material Sciences

In environmental science, research focusing on the oxidative degradation of methoxyanilines reveals the potential of Fenton-like oxidation processes for treating wastewater containing toxic methoxyaniline compounds. This study underscores the significance of advanced oxidation processes in mitigating environmental pollutants and improving water quality (N. Chaturvedi & S. Katoch, 2020).

Corrosion Inhibition

The compound's derivative has been explored as a corrosion inhibitor, specifically for protecting zinc metal in hydrochloric acid solutions. This application demonstrates the potential of bromo-methoxyaniline derivatives in industrial applications to prevent metal corrosion, thus extending the lifespan of metal components and infrastructure (Noora Assad et al., 2015).

Photodynamic Therapy and Photophysical Properties

Furthermore, derivatives of 2-Bromo-4-methoxyaniline have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis of novel hetero annulated carbazoles with significant antitumor activity emphasizes the role of 2-Bromo-4-methoxyaniline derivatives in medicinal chemistry and their potential impact on developing new therapeutic agents (Karunanidhi Murali et al., 2017).

Mechanism of Action

Please consult with a professional chemist or a trusted source for more specific information about this compound. If you’re conducting research involving this compound, please ensure that you’re following all relevant safety protocols. It’s also important to note that the properties of a compound can be influenced by factors such as its purity, the pH of the environment, temperature, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methoxyaniline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain enzymes, facilitating specific biochemical transformations. For example, it can be used in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is often studied in vitro using cultured cells. For instance, it has been used as a reagent in the synthesis of compounds that inhibit specific kinases, which are essential for cell signaling and regulation . These effects highlight the compound’s potential in modulating cellular activities and its relevance in biomedical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, it has been used in the synthesis of ALK inhibitors, which target the ALK enzyme and inhibit its activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It is essential to monitor the compound’s stability to ensure consistent results in biochemical assays. Long-term effects on cellular function can also be observed in in vitro and in vivo studies, providing insights into the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s efficacy and toxicity are dose-dependent. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and optimizing its use in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Studying these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studying its subcellular localization provides insights into its mode of action and potential therapeutic applications .

properties

IUPAC Name

2-bromo-4-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQGCYSNWCTMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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